Several clinical trials have investigated the efficacy of crisaborole in managing AD. These studies, including Phases I, II, and III trials, have shown positive results. Crisaborole treatment led to improvements in various AD symptoms compared to a placebo ointment, including:
These findings suggest crisaborole can be an effective treatment option for mild to moderate AD in patients as young as 2 years old 1: ).
Crisaborole works differently from traditional corticosteroids, which suppress the immune system to reduce inflammation. Instead, it acts as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, crisaborole allows for increased levels of cAMP, which is thought to modulate various cellular processes involved in inflammation and immune response 5: . This mechanism offers a potential benefit for patients who may not tolerate or prefer corticosteroids.
Studies have shown crisaborole to have a favorable safety profile. Adverse events reported are typically mild to moderate and include burning, stinging, and erythema at the application site 3: . Additionally, crisaborole exhibits minimal systemic absorption, reducing the risk of side effects that can occur with some medications 5: .
Crisaborole is a nonsteroidal topical medication primarily used for treating mild-to-moderate atopic dermatitis, commonly known as eczema. It is marketed under the brand name Eucrisa. The chemical structure of crisaborole is defined as 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile, with a molecular formula of C₁₄H₁₀BNO₃ and a molar mass of 251.05 g/mol . This compound belongs to the class of benzoxaboroles, characterized by a boronic acid hemiester linked to a phenolic ether and a nitrile group .
The exact mechanism by which crisaborole exerts its therapeutic effect is not fully understood, but research suggests it involves inhibiting an enzyme called phosphodiesterase-4 (PDE4) [, ]. PDE4 plays a role in inflammatory processes, and by inhibiting it, crisaborole reduces inflammation in the skin, alleviating eczema symptoms like itching and redness [].
Crisaborole is generally well-tolerated, with the most common side effects being burning or stinging at the application site []. These effects are usually mild and temporary. Serious side effects are rare [].
Crisaborole acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory response. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which subsequently inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This action leads to a reduction in the release of pro-inflammatory mediators such as tumor necrosis factor alpha and various interleukins .
The major metabolic pathways for crisaborole involve hydrolysis and oxidation, resulting in inactive metabolites that include 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol and 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid .
Crisaborole exhibits broad-spectrum anti-inflammatory activity by primarily targeting PDE4A, PDE4B, PDE4C, and PDE4D isoenzymes . Its mechanism involves the suppression of cytokines involved in immune responses and inflammation, which are elevated in conditions like atopic dermatitis. Clinical trials have demonstrated its effectiveness in improving skin conditions associated with atopic dermatitis, with participants showing significant improvement after 28 days of treatment .
The synthesis of crisaborole involves several key steps:
Crisaborole is primarily indicated for the topical treatment of mild-to-moderate atopic dermatitis in both adults and children aged two years and older. Its non-steroidal formulation makes it a favorable option for patients who may be sensitive to steroid treatments . The safety profile shows that it has low systemic absorption, minimizing the risk of systemic side effects typically associated with other treatments .
In vitro studies indicate that crisaborole does not significantly inhibit cytochrome P450 enzymes under clinical use conditions, suggesting minimal drug interaction potential with other medications metabolized by these enzymes. Specifically, it does not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 significantly . Additionally, crisaborole's metabolites also show limited interaction potential with drug transporters such as P-glycoprotein and uridine diphosphate-glucuronosyltransferase enzymes .
Crisaborole is unique among its peers due to its specific mechanism as a phosphodiesterase inhibitor. Here are some similar compounds for comparison:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Tavaborole | Phosphodiesterase inhibitor | Topical antifungal | Primarily used for fungal infections |
Apremilast | Phosphodiesterase inhibitor | Psoriasis | Oral administration; systemic effects |
Roflumilast | Phosphodiesterase inhibitor | Chronic obstructive pulmonary disease | Oral formulation; broader systemic applications |
Crisaborole's unique properties lie in its topical application specifically for atopic dermatitis without significant systemic absorption or side effects associated with other PDE inhibitors used systemically .
The retrosynthetic analysis of crisaborole reveals multiple strategic approaches for constructing the benzoxaborole core structure [2]. The compound 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole presents synthetic challenges that have been addressed through various methodologies, with the most efficient routes focusing on the formation of key intermediates and subsequent boron incorporation [10].
Traditional synthetic approaches described in the original patent literature involved a five-step sequence starting from 2-bromo-5-hydroxybenzaldehyde, yielding an overall efficiency of 32% [2]. However, recent process improvements have demonstrated that alternative retrosynthetic disconnections can significantly enhance both yield and operational simplicity [10]. The improved three-step process achieves 74% overall yield while operating under milder conditions, representing a substantial advancement in synthetic efficiency [14].
The 2-bromo-5-hydroxybenzaldehyde derivatives serve as pivotal intermediates in crisaborole synthesis, providing the necessary functional handles for subsequent transformations [10]. These intermediates can be prepared through multiple pathways, with the most practical approach involving bromination of 5-hydroxybenzaldehyde using standard electrophilic aromatic substitution conditions [14].
The key breakthrough in intermediate preparation involves the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile, which enables a telescoped process without intermediate isolation [10]. This intermediate incorporates two chlorine atoms on the benzonitrile moiety, which significantly activate the aromatic nucleophilic substitution reaction while maintaining selectivity [2]. The dichlorinated intermediate allows for room temperature operation and simple filtration-based isolation using water as an antisolvent [14].
Alternative synthetic routes have explored the use of m-cresol as a cost-effective starting material, demonstrating the versatility of retrosynthetic approaches [12]. This route involves selective bromination to generate the required bromophenol intermediate, followed by cocrystal purification strategies to address the challenges associated with low-melting point materials [12].
Route | Starting Material | Number of Steps | Overall Yield (%) | Key Intermediate | Operating Temperature (°C) | Process Advantages |
---|---|---|---|---|---|---|
Original WO2006/089067 | 2-Bromo-5-hydroxybenzaldehyde | 5 | 32 | Protected benzaldehyde | 100 | First reported route |
Improved Process (Patent) | 2-Bromo-5-hydroxybenzaldehyde | 3 | 74 | 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile | Room temperature | Higher yield, milder conditions |
Direct m-Cresol Route | m-Cresol | 4 | 46 | Brominated phenol | 80 | Cost-effective starting material |
Boron incorporation represents the most critical transformation in crisaborole synthesis, requiring careful consideration of reaction conditions and boron source selection [8]. Multiple strategies have been developed for introducing the boron functionality, each offering distinct advantages depending on the synthetic context and scale requirements [13].
The lithium-halogen exchange approach utilizes triisopropyl borate as the boron source, following treatment with n-butyllithium at low temperatures [4]. While this method provides high selectivity, it suffers from scalability limitations due to the use of highly reactive organolithium reagents and cryogenic conditions [2]. The process requires precise temperature control and anhydrous conditions to prevent side reactions and ensure consistent yields [4].
The Miyaura borylation methodology has emerged as the preferred approach for large-scale synthesis, employing bis(pinacolato)diboron as the boron source under palladium catalysis [8]. This transformation tolerates a wide range of functional groups and operates under relatively mild conditions, making it suitable for industrial applications [26]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the diboron reagent and subsequent reductive elimination [24].
Direct boronic acid formation using tetrahydroxydiboron represents an alternative strategy that eliminates the need for protecting groups [8]. This approach utilizes palladium-pincer complex catalysis and operates under neutral conditions, accommodating various functionalities including esters, sulfonamides, and acetates [26]. The high selectivity achieved with this method results in linear products incorporating trans double bonds with excellent stereochemical control [26].
The boronate ester route employs pinacol boronic esters as intermediates, which can be subsequently hydrolyzed to the corresponding boronic acids [13]. This strategy offers enhanced stability of the boron-containing intermediates and facilitates purification through conventional techniques [25]. The boronate esters can be prepared using palladium acetate and XPhos ligand combinations, providing excellent scalability for industrial applications [28].
Strategy | Boron Source | Catalyst Required | Temperature Range (°C) | Selectivity | Scalability |
---|---|---|---|---|---|
Lithium-Halogen Exchange | Triisopropyl borate | n-BuLi | -78 to RT | High | Limited |
Miyaura Borylation | Bis(pinacolato)diboron | Pd(0) catalyst | 35-80 | Excellent | Excellent |
Direct Boronic Acid Formation | Tetrahydroxydiboron | Pd-pincer complex | 0-30 | Very high | Good |
Boronate Ester Route | Pinacol boronic ester | Pd(OAc)2/XPhos | 35-110 | High | Excellent |
The optimization of Miyaura borylation conditions for crisaborole synthesis has undergone extensive development to address the challenges of industrial-scale implementation [24]. The original methodology suffered from extremely long reaction times, reaching 9.25 days for complete conversion, along with variable yields and inconsistent reaction kinetics [24]. These limitations necessitated comprehensive optimization studies focusing on catalyst selection, base systems, and reaction parameters [28].
Catalyst loading optimization revealed that the choice of palladium precursor significantly impacts both reaction efficiency and economic viability [24]. The transition from palladium(triphenylphosphine)2chloride to specialized palladium-168 catalyst enabled a 20-fold reduction in catalyst loading to 0.05 mol%, while simultaneously improving yield from 80% to 93% [24]. This optimization also enhanced product purity from 97.5% to 99.4%, representing a substantial improvement in process economics with an overall 46% cost reduction [24].
Base system optimization focused on addressing the sensitivity of bis-boronic acid to oxygen and mixing conditions [24]. The replacement of traditional potassium carbonate with lipophilic bases such as potassium 2-ethyl hexanoate provided enhanced solubility characteristics and reduced inhibitory effects [28]. Mechanistic studies revealed that acetate anions exhibit an unexpected inhibitory effect on the catalytic cycle through the formation of ate complexes where two acetate moieties bind to palladium [28].
The optimization of reaction conditions demonstrated that oxygen levels in the headspace critically influence reaction outcomes [24]. Maintaining oxygen levels below 0.5% eliminates mixing dependency issues related to mass transfer effects [24]. Ethylene glycol was identified as an effective stabilizer for bis-boronic acid through in situ boronate formation, which also enables reduction of catalyst loading requirements [24].
Temperature optimization studies revealed that reactions can be conducted at significantly lower temperatures than originally reported [28]. The optimized conditions operate at 35°C with reaction completion in less than 2 hours, representing a dramatic improvement over the original 100°C conditions requiring multiple days [24]. This temperature reduction enhances safety profiles while maintaining excellent conversion rates [28].
Parameter | Original Conditions | Optimized Conditions | Improvement Factor | Yield Improvement |
---|---|---|---|---|
Catalyst Loading | Pd(PPh3)2Cl2 (high) | Pd-168 (0.05 mol%) | 20x reduction | 80% → 93% |
Base System | K2CO3 | Potassium 2-ethyl hexanoate | Lipophilic base | Enhanced solubility |
Temperature | 100°C | 35°C | 65°C reduction | Mild conditions |
Reaction Time | 9.25 days | <2 hours | 110x faster | Faster kinetics |
Solvent System | DMF | IPAC | Green solvent | Cleaner workup |
Selective debromination represents a critical transformation in crisaborole synthesis, particularly when dealing with intermediates containing multiple bromine substituents [17]. The development of efficient debromination methodologies has focused on achieving high selectivity while maintaining functional group tolerance and scalability requirements [21].
Catalytic transfer hydrogenation using copper/titanium dioxide catalysts has emerged as an ultrarapid debromination technique [17]. This methodology employs hydrazine hydrate as the reducing agent and achieves complete debromination in as little as 3 seconds under mild conditions [17]. The process demonstrates remarkable efficiency with 87.7% debromination efficiency for complex polybrominated substrates, while maintaining excellent selectivity profiles [17].
The mechanism of catalytic transfer hydrogenation involves electron delivery from hydrazine hydrate to metallic copper atoms through coordination of nitrogen with copper [17]. The electron-enriched copper atoms interact with adsorbed brominated substrates to form transition complexes, facilitating debromination through hydrogen donation via the catalytic transfer hydrogenation process [17]. Density functional theory calculations support this mechanistic proposal and provide insights into the enhanced reactivity observed with copper-based catalysts [17].
Palladium-catalyzed hydrogenation represents the conventional approach for selective debromination, utilizing hydrogen gas under atmospheric pressure [21]. This methodology achieves 70% debromination efficiency over 4 hours at room temperature, providing a reliable and well-established protocol for synthetic applications [21]. The process tolerates a wide range of functional groups and operates under relatively mild conditions suitable for sensitive intermediates [21].
Flow hydrogenation techniques have been developed to address safety concerns associated with hydrogen gas handling while maintaining synthetic efficiency [21]. These continuous flow processes employ formic acid derivatives as hydrogen sources and utilize packed bed reactors containing palladium catalysts [21]. The flow methodology achieves 75% debromination efficiency in 1 hour while offering advantages in catalyst recovery and process scalability [21].
Selective reduction protocols using formic acid as the hydrogen source provide an alternative approach for debromination transformations [21]. These conditions operate at elevated temperatures with 65-85% efficiency depending on substrate complexity and reaction parameters [21]. The methodology offers enhanced safety profiles compared to hydrogen gas protocols while maintaining acceptable conversion rates for industrial applications [21].
Method | Hydrogen Source | Catalyst | Reaction Time | Debromination Efficiency (%) | Operating Conditions |
---|---|---|---|---|---|
Catalytic Transfer Hydrogenation | Hydrazine hydrate | Cu/TiO2 | 3 seconds | 87.7 | Mild |
Pd/C Hydrogenation | H2 gas | Pd/C | 4 hours | 70.0 | RT, atmospheric H2 |
Selective Reduction | Formic acid | Pd/C | 2-6 hours | 65-85 | Elevated temperature |
Flow Hydrogenation | HCO2NH4 | Pd/C (flow reactor) | 1 hour | 75.0 | Continuous flow |
The purification of low-melting intermediates presents significant challenges in crisaborole synthesis, requiring specialized techniques to achieve the high purity standards necessary for pharmaceutical applications [15]. Traditional chromatographic methods often prove inadequate for these materials due to their physical properties and the large quantities required for industrial production [23].
Cocrystallization has emerged as a highly effective strategy for purifying low-melting intermediates, offering superior purity levels exceeding 95% with excellent yield recovery [30]. This technique involves the formation of crystalline complexes between the target compound and a carefully selected coformer, resulting in materials with enhanced crystallization properties [16]. The cocrystallization process operates at room temperature to 50°C using acetone:water mixtures in 7:1 ratios, providing optimal conditions for crystal formation [2].
The reaction crystallization method represents a particularly valuable approach for cocrystal formation, generating supersaturated solutions with respect to the cocrystal while maintaining saturation or undersaturation with respect to individual components [30]. This methodology offers significant advantages including the ability to form cocrystals without crystallization of individual components, applicability to high-quality cocrystal screening, and suitability for large-scale production with reduced time and material costs [30].
Fractional melting techniques provide an alternative purification strategy specifically designed for low-melting materials [19]. This process involves equilibrium freezing followed by controlled melting under equilibrium conditions to obtain successive fractions of increasing purity [19]. The technique achieves target purities exceeding 98% by separating approximately 75% of total impurities in the first 20% of the melt for compounds with initial purities of 98.5-99.5 mole percent [19].
Flash chromatography optimization has been developed to address the specific challenges of low-melting intermediate purification [15]. Advanced stationary phase technologies utilizing smaller spherical silica particles with approximately double the surface area enable two-fold increases in sample loading capacity [23]. The improved selectivity and resolution achieved with optimized gradient methods reduce solvent consumption and eliminate the need for subsequent evaporation steps [15].
Trituration methods offer a practical approach for intermediate purification, particularly suitable for materials requiring rapid processing [21]. These techniques utilize ethyl acetate/hexane solvent systems operating at room temperature to 40°C, achieving target purities exceeding 90% with yield recoveries of 80-90% [21]. The trituration approach provides excellent scalability and simplified workup procedures suitable for industrial implementation [18].
Strategy | Target Purity (%) | Applicable Temperature Range (°C) | Solvent System | Yield Recovery (%) | Scalability |
---|---|---|---|---|---|
Cocrystallization | >95 | RT to 50 | Acetone:water (7:1) | 85-90 | Excellent |
Fractional Melting | >98 | 20-80 | Minimal solvent | 75-85 | Good |
Flash Chromatography | >85 | RT | Gradient elution | 70-80 | Limited |
Trituration | >90 | RT to 40 | EtOAc/hexane | 80-90 | Excellent |
Cocrystallization approaches in process chemistry have gained significant attention for their ability to improve the physicochemical properties of pharmaceutical compounds while addressing manufacturing challenges [34]. These methodologies are particularly valuable for crisaborole synthesis due to the compound's tendency to form low-melting intermediates that require specialized handling techniques [2].
The selection of appropriate coformers represents a critical aspect of cocrystallization strategy development [34]. Systematic screening approaches evaluate potential coformers based on their ability to form stable hydrogen-bonded networks with the target compound while maintaining favorable thermodynamic properties [32]. The coformer selection process considers factors including molecular complementarity, thermal stability, and regulatory acceptability for pharmaceutical applications [33].
Slurry conversion methods provide a solution-mediated phase transformation process particularly suitable for industrial implementation [34]. This technique requires excess cocrystal components to be added to the solvent, with each component gradually dissolving to form complexes that promote cocrystal nucleation and growth [34]. The operational parameters are controlled using ternary phase diagrams that guide supersaturation generation and ensure reproducible cocrystal formation [34].
Reaction cocrystallization techniques are specifically designed for situations where cocrystal components possess different solubilities [34]. This methodology involves mixing reactants with nonstoichiometric concentrations to generate cocrystal supersaturated solutions, leading to selective cocrystal precipitation [30]. The nucleation and growth of cocrystals are controlled by the ability of reactants to decrease the solubility of the desired cocrystal form [34].
Vapor-mediated cocrystallization represents an emerging technique that exposes cocrystal components to suitable vapors under controlled conditions [34]. Optical microscopy studies have revealed that deliquescence of components governs the cocrystal transformation process, leading to localized dissolution of solid materials for subsequent crystallization [34]. This methodology offers enhanced control over transformation kinetics and enables the formation of specific polymorphic forms [34].
The implementation of cocrystallization in process chemistry requires careful optimization of operating conditions including temperature, concentration, and stirring parameters [34]. In-line spectroscopic monitoring techniques such as Raman spectroscopy provide real-time assessment of cocrystal formation rates and enable process optimization [34]. These analytical tools demonstrate that initial concentration of reactants and operating temperature show positive correlations with cocrystal formation rates due to improved collision probability and enhanced mass transfer [34].
Quality control considerations for cocrystallization processes focus on ensuring consistent stoichiometry and polymorphic form [33]. Advanced analytical techniques including powder X-ray diffraction and thermal analysis provide comprehensive characterization of cocrystal products [35]. The development of robust analytical methods enables the detection and characterization of pseudosymmetry effects that can impact product quality and performance [35].
Economic considerations for industrial cocrystallization implementation emphasize the cost-effectiveness of materials and processing requirements [30]. The methodology offers significant advantages in terms of reduced time and material consumption compared to traditional purification techniques [30]. Large-scale production capabilities make cocrystallization particularly attractive for pharmaceutical manufacturing applications where high throughput and consistent quality are essential [30].
Crisaborole exhibits distinctive vibrational signatures that enable comprehensive functional group identification through Fourier Transform Infrared spectroscopy. The molecular structure, characterized by the chemical name 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile with the molecular formula C₁₄H₁₀BNO₃, contains multiple functional groups that generate characteristic absorption bands [1] [2] [3].
The most distinctive and diagnostically valuable absorption in the infrared spectrum of crisaborole is the boron-hydroxyl (B-OH) stretching vibration, which appears as an intense and well-isolated band in the range of 1446-1414 cm⁻¹ [4] [5]. This characteristic frequency represents the signature vibration of benzoxaborole compounds and serves as a definitive identifier for this structural class. The B-OH stretching frequency is particularly valuable because it appears in a relatively uncluttered region of the spectrum, making it readily distinguishable from other functional group absorptions [6] [4].
The nitrile functional group present in the 4-cyanophenoxy substituent generates a strong, sharp absorption band at 2230-2260 cm⁻¹, corresponding to the carbon-nitrogen triple bond (C≡N) stretching vibration [7] [8]. This peak is characteristically intense and narrow, appearing in the diagnostic triple bond region of the infrared spectrum. The nitrile stretching frequency provides unambiguous evidence for the presence of the benzonitrile moiety in the molecular structure [9] [10].
Aromatic carbon-hydrogen stretching vibrations are observed in the region 3000-3100 cm⁻¹, reflecting the presence of multiple aromatic rings in the crisaborole structure [11] [12]. These absorptions arise from both the benzoxaborole core and the phenyl ring of the cyanophenoxy substituent. The aromatic C-H stretches typically appear as multiple overlapping bands due to the different electronic environments of the aromatic protons [13] [14].
The aromatic carbon-carbon stretching vibrations manifest in the region 1600-1500 cm⁻¹, providing evidence for the benzene ring systems present in the molecule [11] [12]. These skeletal vibrations of the aromatic rings appear as medium to strong intensity bands and contribute to the overall fingerprint region of the spectrum [13] [15].
Additional characteristic absorptions include ether linkage vibrations associated with the phenoxy bridge connecting the benzoxaborole core to the benzonitrile group. The C-O-C stretching vibrations typically appear in the range 1000-1300 cm⁻¹, though these may overlap with other fingerprint region absorptions [11] [12].
The methylene bridge of the benzoxaborole ring system contributes additional C-H stretching and bending vibrations. The aliphatic C-H stretches appear slightly below 3000 cm⁻¹, while the corresponding bending vibrations occur in the fingerprint region below 1500 cm⁻¹ [11] [14].
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
B-OH stretch | 1446-1414 | Strong | Benzoxaborole signature |
C≡N stretch | 2230-2260 | Very Strong | Nitrile group |
Aromatic C-H | 3000-3100 | Medium | Multiple aromatic protons |
Aromatic C=C | 1600-1500 | Medium-Strong | Ring skeletal vibrations |
C-O-C | 1000-1300 | Variable | Ether linkage |
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through the detection of polarizability changes during molecular vibrations. For crisaborole, Raman spectroscopy has proven particularly valuable in biological and pharmaceutical applications, especially for monitoring drug penetration and distribution [7] [8] [16].
The nitrile group exhibits strong Raman activity with the C≡N stretching vibration appearing at 2230 cm⁻¹ [7] [8]. This Raman-active mode has been successfully utilized in confocal Raman spectroscopy studies to track crisaborole penetration into skin tissue. The technique employs a 785 nm diode laser with extended acquisition times to optimize signal-to-noise ratios for pharmaceutical applications [8].
Confocal Raman spectroscopy has been specifically applied to study crisaborole distribution in biological systems using the characteristic C≡N vibration at 2230 cm⁻¹ as a molecular marker [8]. The experimental parameters typically involve exposure times of 10 seconds with 40 accumulations and 100% laser power through a 50× working distance objective lens. The spectral acquisition covers the wavenumber range of 1500-2450 cm⁻¹ to capture both the nitrile signature and amide I vibrations for normalization purposes [8].
The aromatic ring vibrations in crisaborole generate multiple Raman-active modes throughout the spectrum. The benzene ring breathing modes typically appear around 1000-1200 cm⁻¹, while aromatic C-C stretching vibrations occur in the 1400-1600 cm⁻¹ region [17] [16]. These vibrations provide structural confirmation and can be used for quantitative analysis when combined with appropriate internal standards.
Polarization-dependent Raman studies can provide additional structural information about the molecular orientation and crystal packing in solid-state crisaborole samples. The relative intensities of different Raman bands change with the polarization of the incident laser light, revealing information about molecular symmetry and crystalline structure [17] [18].
For quantitative applications, Raman spectroscopy requires careful attention to normalization procedures. Studies utilizing crisaborole detection in biological matrices employ amide I band normalization to account for depth-dependent signal attenuation [8]. The critical detection level is established for each spectrum to ensure reliable quantification above background noise levels.
Raman Mode | Frequency (cm⁻¹) | Relative Intensity | Application |
---|---|---|---|
C≡N stretch | 2230 | Very Strong | Drug tracking, quantification |
Ring breathing | 1000-1200 | Medium | Structural confirmation |
Aromatic C-C | 1400-1600 | Medium-Strong | Fingerprint identification |
B-O stretch | 700-900 | Variable | Boron environment |
The nuclear magnetic resonance characterization of crisaborole presents several significant analytical challenges due to the complex molecular architecture and the presence of multiple aromatic systems. The molecular structure contains 14 carbon atoms and 10 hydrogen atoms distributed across two distinct aromatic ring systems connected by an ether linkage, creating overlapping signal regions that complicate spectral assignment [1] [2] [19].
Proton Nuclear Magnetic Resonance Spectroscopy of crisaborole reveals multiple overlapping aromatic signals in the characteristic downfield region (7.0-8.5 ppm) [20] [21]. The benzoxaborole ring system contributes three distinct aromatic proton environments, while the 4-cyanophenyl substituent adds four additional aromatic protons. The electronic effects of both the electron-withdrawing nitrile group and the electron-donating ether linkage create subtle but significant chemical shift differences that require high-resolution techniques for proper resolution [22] [23].
The methylene bridge protons of the benzoxaborole ring appear as a singlet around 5.1-5.3 ppm, representing the only aliphatic protons in the molecule [24] [21]. This signal serves as a valuable integration standard for quantitative analysis, as it corresponds to exactly two equivalent protons in an uncomplicated chemical environment.
Hydroxyl proton identification presents particular challenges due to its potential for rapid exchange with trace water or other protic solvents. The B-OH proton typically appears as a broad signal around 4.5-6.0 ppm, though its exact position depends significantly on concentration, temperature, and solvent conditions [25] [26]. In deuterated solvents, this signal may disappear entirely due to deuterium exchange, necessitating careful sample preparation protocols.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy provides detailed structural information about the carbon framework, though interpretation requires sophisticated two-dimensional correlation techniques [22] [23]. The molecule contains 14 distinct carbon environments, including multiple aromatic carbons that appear in the 110-160 ppm region. The nitrile carbon generates a characteristic signal around 118-120 ppm, while the quaternary aromatic carbons bonded to oxygen appear in distinct positions based on their electronic environments [27] [28].
Two-dimensional correlation techniques become essential for complete assignment of the complex spectrum. Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct C-H connectivities, while Heteronuclear Multiple Bond Correlation (HMBC) provides crucial long-range correlations for structural confirmation [19] [23]. These techniques are particularly valuable for distinguishing between the two aromatic ring systems and establishing the connectivity through the ether bridge.
Solvent selection critically influences spectral quality and interpretation. Deuterated chloroform (CDCl₃) provides excellent resolution for most signals but may lead to hydroxyl proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) offers better hydroxyl proton stability but can introduce overlapping solvent peaks in critical regions [20] [22]. Temperature-controlled experiments may be necessary to optimize spectral resolution and minimize exchange processes.
Nuclear Position | Chemical Shift Range (ppm) | Multiplicity | Assignment Challenges |
---|---|---|---|
Aromatic H | 7.0-8.5 | Complex multiplets | Ring system overlap |
Methylene H | 5.1-5.3 | Singlet | Reference standard |
B-OH | 4.5-6.0 | Broad singlet | Exchange effects |
Aromatic C | 110-160 | Singles | Multiple environments |
Nitrile C | 118-120 | Singlet | Diagnostic signal |
Boron-11 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment and coordination state of the boron center in crisaborole. The ¹¹B nucleus, with a nuclear spin of 3/2 and natural abundance of 80.1%, is the preferred isotope for Nuclear Magnetic Resonance studies of boron-containing compounds [25] [29] [30].
Quadrupolar relaxation effects significantly influence the appearance of ¹¹B Nuclear Magnetic Resonance signals in crisaborole. The quadrupole moment of ¹¹B (Q = 40.59 millibarns) leads to efficient quadrupolar relaxation, resulting in characteristically broad lines with typical linewidths exceeding 10 Hz [25] [29]. The relaxation rate depends on the symmetry of the electric field gradient around the boron nucleus, with more symmetric environments producing sharper signals [30].
Temperature-dependent studies reveal important information about molecular dynamics and hydrogen bonding interactions. The B-OH hydrogen bond network in crystalline crisaborole influences the electric field gradient at the boron center, affecting both chemical shift and linewidth. Variable temperature experiments can provide insights into the activation barriers for conformational exchange and hydrogen bond breaking/forming processes [31] [26].
Coupling patterns in ¹¹B Nuclear Magnetic Resonance are generally not observed for crisaborole due to rapid quadrupolar relaxation that decouples scalar interactions. However, in highly symmetric boron environments or at low temperatures, weak coupling to nearby nuclei may become observable [25] [30]. Direct ¹¹B-¹H coupling is typically not resolved except in the most symmetric molecular environments.
Quantitative applications of ¹¹B Nuclear Magnetic Resonance require careful attention to relaxation delays and pulse sequences. The short T₁ relaxation times (typically 10⁻²-10⁻³ seconds for ¹¹B) allow for rapid pulse repetition, making quantitative analysis feasible when appropriate integration standards are employed [33] [25]. Recent developments in quantitative ¹¹B Nuclear Magnetic Resonance have demonstrated excellent precision for boron-containing pharmaceutical compounds.
Two-dimensional Nuclear Magnetic Resonance techniques involving ¹¹B have been successfully applied to complex boron systems. Heteronuclear correlation experiments such as ¹H-¹¹B HMBC can establish connectivity between the boron center and nearby protons, though sensitivity limitations often require extended acquisition times [26] [25]. These techniques become particularly valuable for studying boron-containing metabolites or degradation products.
Sample preparation considerations for ¹¹B Nuclear Magnetic Resonance include the use of boron-free glassware to eliminate background signals from borosilicate glass. Quartz Nuclear Magnetic Resonance tubes are preferred but are more expensive and fragile than standard tubes [29] [30]. The broad background signal from borosilicate glass can interfere with sample signals, particularly for dilute solutions.
Parameter | Value | Significance |
---|---|---|
Nuclear spin | 3/2 | Quadrupolar nucleus |
Natural abundance | 80.1% | High sensitivity |
Chemical shift range | +100 to -120 ppm | Wide dynamic range |
Typical linewidth | >10 Hz | Quadrupolar broadening |
T₁ relaxation | 10⁻²-10⁻³ s | Rapid pulse repetition |
Reference compound | BF₃·OEt₂ | Standard external reference |
Mass spectrometry of crisaborole reveals characteristic fragmentation patterns that provide valuable structural information and enable sensitive analytical detection. The molecular ion and its subsequent fragmentation pathways offer insights into the molecular architecture and can be utilized for both qualitative identification and quantitative analysis [34] [35] [36].
Molecular ion formation occurs readily under electrospray ionization conditions, with crisaborole forming stable protonated molecular ions [M+H]⁺ at m/z 252.1 in positive ion mode [34] [37]. The molecular ion exhibits good stability under mild ionization conditions, making it suitable for analytical applications. In negative ion mode, deprotonated molecular ions [M-H]⁻ at m/z 250.0 are observed, though with lower intensity compared to the positive mode [36].
Primary fragmentation pathways involve cleavage of the ether linkage connecting the benzoxaborole core to the 4-cyanophenyl substituent. The most prominent fragment appears at m/z 222.1, corresponding to the loss of CHO (30 Da) from the protonated molecular ion [34] [37]. This fragmentation occurs through α-cleavage adjacent to the ether oxygen, generating a stabilized oxonium ion intermediate.
Secondary fragmentation produces additional diagnostic ions through further decomposition of the primary fragments. A significant fragment at m/z 118.0 in negative ion mode corresponds to the 4-cyanophenoxide anion, resulting from complete cleavage of the ether bridge [36]. This fragment provides specific information about the phenoxy substituent and serves as a diagnostic marker for structural confirmation.
Boron-specific fragmentation patterns include the potential loss of boric acid derivatives, though these pathways are typically less prominent than the ether cleavage routes. The benzoxaborole ring system can undergo ring-opening reactions under harsh fragmentation conditions, leading to the formation of phenolic and boronic acid fragments [38]. These secondary pathways become more significant at higher collision energies.
Isotope patterns provide additional confirmation of molecular composition, particularly the presence of boron. The natural isotope distribution of ¹⁰B (19.9%) and ¹¹B (80.1%) creates characteristic M+1 isotope peaks that can be used to confirm the presence of boron in unknown samples [25] [39]. The nitrogen atom in the nitrile group contributes minimal isotopic variation due to the low natural abundance of ¹⁵N.
Analytical applications utilize multiple reaction monitoring (MRM) protocols for sensitive detection and quantification. The transition m/z 252.1 → 222.1 in positive mode provides excellent selectivity and sensitivity for pharmaceutical analysis [34] [37]. Alternative transitions include m/z 250.0 → 118.0 in negative mode for complementary confirmation [36].
Collision-induced dissociation parameters require optimization for maximum sensitivity while maintaining adequate fragmentation. Typical collision energies range from 15-35 eV, depending on the specific mass spectrometer and desired fragmentation efficiency [35] [37]. The fragmentation patterns remain consistent across different instrument platforms, facilitating method transfer between laboratories.
Deuterated internal standards such as crisaborole-d₄ provide optimal analytical performance through compensation for matrix effects and ionization variability. The deuterated analog exhibits similar fragmentation patterns with mass shifts corresponding to the deuterium substitution positions [36] [37]. Transitions for the internal standard include m/z 256.1 → 222.1 in positive mode.
Ion | m/z | Ion Type | Fragmentation Pathway |
---|---|---|---|
[M+H]⁺ | 252.1 | Molecular ion | Protonation |
Fragment | 222.1 | Product ion | Loss of CHO (30 Da) |
[M-H]⁻ | 250.0 | Molecular ion | Deprotonation |
Fragment | 118.0 | Product ion | 4-Cyanophenoxide |
[M+H-d₄]⁺ | 256.1 | Internal standard | Deuterated analog |